N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through the condensation of a pyrrole derivative with a suitable nitrile or amine under acidic or basic conditions.
Substitution Reactions:
Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction involving a suitable diamine precursor.
Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolopyrimidine or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides, methylating agents, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying biological activities.
Scientific Research Applications
N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a similar core and are explored for their biological activities.
Uniqueness
N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H25N5O/c1-13-14(2)22-20-18(13)21(25-19(24-20)16-7-5-4-6-8-16)26-11-9-17(10-12-26)23-15(3)27/h4-8,17H,9-12H2,1-3H3,(H,23,27)(H,22,24,25) |
InChI Key |
XVAOPKHPLALFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)N4CCC(CC4)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.